molecular formula C15H18N2O2 B5035037 N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5035037
M. Wt: 258.32 g/mol
InChI Key: GAZQNOPBFFOSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of the inhibitory neurotransmitter GABA in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide increases the levels of GABA in the brain, which in turn enhances the inhibitory effects of GABA on neuronal activity. This leads to a reduction in the excitability of neurons, which can help to prevent seizures and other neurological disorders.
Biochemical and physiological effects:
N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects in the brain. It increases the levels of GABA in the brain, which can help to reduce anxiety, depression, and other psychiatric symptoms. It also has anti-convulsant properties, which can help to prevent seizures. Additionally, N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects, which can help to prevent damage to the brain caused by various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent inhibitory effect on GABA aminotransferase, which makes it an ideal tool for studying the role of GABA in the brain. However, one of the limitations of using N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new and more efficient synthesis methods for N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, which could help to increase its availability for research and clinical use. Another area of interest is the identification of new therapeutic applications for N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, particularly in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in the brain, which could help to identify new targets for drug development.

Synthesis Methods

N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with 4-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with pyrrolidine-2,5-dione. The final product is obtained through purification using chromatography techniques.

Scientific Research Applications

N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, depression, and schizophrenia. It has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name

N-cyclopropyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-2-6-13(7-3-10)17-9-11(8-14(17)18)15(19)16-12-4-5-12/h2-3,6-7,11-12H,4-5,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZQNOPBFFOSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727103
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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